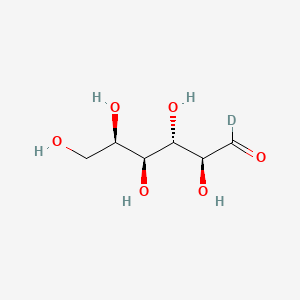

D-(+)-Talose-d1

Description

Significance of Deuterated Carbohydrates in Contemporary Chemical Biology and Glycoscience

Deuterated carbohydrates, including D-(+)-Talose-d1, have become indispensable tools in modern scientific research. anr.fr Their significance stems from the unique properties of deuterium (B1214612), a stable and non-radioactive isotope of hydrogen. This allows for the "label-free" tracing of molecules in biological systems, avoiding the complications associated with larger chemical labels or radioactive isotopes. rsc.org

The applications of deuterated carbohydrates are diverse and impactful:

Metabolic Pathway Analysis: Researchers can track the metabolism of carbohydrates in living organisms. By introducing a deuterated sugar, scientists can follow its journey through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Simplification of NMR Spectra: The substitution of hydrogen with deuterium can simplify complex NMR spectra. This is particularly useful in the analysis of carbohydrates, where overlapping signals can make interpretation difficult. tandfonline.com

Mass Spectrometry Standards: Deuterated compounds serve as excellent internal standards for quantitative analysis using mass spectrometry. usda.govnih.govacs.orgnih.gov Their mass difference allows for precise quantification of their non-deuterated counterparts in complex biological samples.

Studying Glycolipid Dynamics: The movement and interactions of glycolipids within cell membranes can be investigated using deuterated carbohydrates.

Investigating Protein-Carbohydrate Interactions: Labeled carbohydrates are crucial for studying the binding and interactions between carbohydrates and proteins, which are fundamental to many biological processes.

Overview of D-(+)-Talose and the Implications of Isotopic Labeling

D-(+)-Talose is an aldohexose, a six-carbon sugar with an aldehyde group. biologyonline.comwikipedia.org It is considered an unnatural monosaccharide and is an epimer of D-galactose at the C-2 position and an epimer of D-mannose at the C-4 position. biologyonline.comwikipedia.org While not as abundant in nature as other sugars like glucose, D-talose and its derivatives have been shown to possess important antimicrobial and anti-inflammatory properties. nih.govmdpi.com

The introduction of a deuterium atom to create this compound significantly enhances its utility as a research tool. Isotopic labeling is a technique used to track molecules through metabolic pathways, reactions, or cells. creative-biolabs.com By replacing a specific hydrogen atom with deuterium, the mass of the molecule is increased by one unit. This subtle change allows for its differentiation from the naturally occurring, non-labeled D-(+)-Talose.

This mass difference is readily detectable by mass spectrometry, enabling researchers to trace the fate of this compound in biological systems with high precision and sensitivity. usda.govcreative-biolabs.com Furthermore, in NMR spectroscopy, the presence of deuterium at a specific position can alter the signals of neighboring protons, aiding in the structural elucidation and conformational analysis of the molecule. acs.orgunimo.it The ability to selectively introduce deuterium provides a powerful method for probing the intricate world of carbohydrate chemistry and biology.

Properties of D-(+)-Talose

| Property | Value |

| Chemical Formula | C6H12O6 biologyonline.comwikipedia.orgchemicalbook.comnih.gov |

| Molar Mass | 180.16 g/mol wikipedia.orgchemicalbook.comnih.gov |

| Melting Point | 124-127 °C wikipedia.orgchemicalbook.com |

| Solubility | Soluble in water, slightly soluble in methanol biologyonline.comwikipedia.org |

| Appearance | White solid chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D |

InChI Key |

GZCGUPFRVQAUEE-SXTXTPHOSA-N |

Isomeric SMILES |

[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for D + Talose D1

Regioselective Deuteration Strategies

Achieving regioselectivity—the control of where the deuterium (B1214612) atom is placed on the talose molecule—is a significant challenge in carbohydrate chemistry. anr.fr Various techniques have been developed to address this, ranging from isotope exchange reactions to the use of catalysts and protective chemical groups.

Hydrogen Isotope Exchange (HIE) Techniques for Carbohydrates

Hydrogen Isotope Exchange (HIE) is a direct method for introducing deuterium into carbohydrate molecules. nih.gov This technique involves exposing the carbohydrate to a deuterium-rich source, such as heavy water (D₂O), which allows for the substitution of hydrogen atoms with deuterium. nih.gov The rate and extent of this exchange are influenced by several factors, including the specific functional group, its accessibility, and the presence of hydrogen bonds. nih.gov HIE can be performed in the solution-phase, gas-phase, or during mass spectrometry ionization, each offering different advantages for labeling specific conformations of the carbohydrate. nih.gov

Recent advancements have focused on developing novel HIE methods to overcome the challenges of cost and scalability associated with traditional deuteration techniques. anr.fr These innovative approaches aim to provide more universal and efficient access to a wide array of deuterated glycosides with precise regio- and enantioselectivities. anr.fr

Metallic Catalysis Approaches in Deuterium Incorporation

Metallic catalysts play a crucial role in facilitating the regioselective incorporation of deuterium into carbohydrates without the need for pre-labeled precursors. anr.frnih.gov Heterogeneous platinum-group catalysts, such as palladium-on-carbon (Pd/C), platinum-on-carbon (Pt/C), and ruthenium-on-carbon (Ru/C), have demonstrated significant efficacy in this area. nih.gov

These catalysts activate C-H bonds, enabling the exchange with deuterium from sources like heavy water. nih.gov For instance, Ru/C has been shown to enable regiospecific and efficient deuterium incorporation at the α-positions of alcohols in sugar derivatives. nih.govjst.go.jp The choice of catalyst can influence the site of deuteration; for example, Pt/C shows a high affinity for aromatic nuclei, while combining Pd/C and Pt/C can be more efficient than using either catalyst alone. nih.gov The development of these catalytic systems is a key area of research, with the goal of achieving mono-, multi-, and per-deuteration of carbohydrates with complete regio- and stereocontrol. anr.fr

Table 1: Metallic Catalysts in Deuterium Incorporation

| Catalyst | Substrate Type | Selectivity/Efficiency | Reference |

|---|---|---|---|

| Palladium-on-carbon (Pd/C) | Benzylic positions, inactive C-H bonds | Site-selective under mild conditions | nih.gov |

| Platinum-on-carbon (Pt/C) | Aromatic nuclei | High affinity and enhanced H-D exchange | nih.gov |

| Rhodium-on-carbon (Rh/C) | Alkanes | Efficient deuteration of simple alkanes | nih.gov |

| Ruthenium-on-carbon (Ru/C) | α-positions of alcohols in sugar derivatives | Regiospecific and efficient incorporation | nih.govjst.go.jp |

| Mixed Pd/C and Pt/C | General H-D exchange | More efficient than individual catalysts | nih.gov |

Chemoenzymatic Synthesis of D-(+)-Talose and its Deuterated Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules like D-(+)-Talose and its deuterated forms. anu.edu.aupublish.csiro.au This approach leverages the power of biocatalysis to achieve transformations that are often difficult to perform using purely chemical methods. nih.gov

Enzymatic Epimerization and Biocatalytic Conversion Pathways

The synthesis of D-talose, a rare sugar, can be achieved through the enzymatic epimerization of more common sugars like D-galactose. nih.govrsc.org Epimerases are enzymes that can invert the stereochemistry at a single carbon center. For instance, cellobiose (B7769950) 2-epimerase from Rhodothermus marinus has been shown to convert D-galactose to D-talose. nih.gov This biocatalytic reaction offers a direct route to D-talose, although it can be accompanied by side reactions, such as the isomerization of galactose to tagatose. nih.gov

Researchers have worked on optimizing these enzymatic processes to improve the yield and purity of the desired talose product. nih.gov Other enzymatic methods for producing rare sugars have also been explored, highlighting the versatility of biocatalysis in carbohydrate synthesis. beilstein-journals.org

A chemoenzymatic approach has been described for the synthesis of differentially protected D-talose derivatives starting from enantiomerically pure cis-1,2-dihydrocatechol. anu.edu.aupublish.csiro.au This method involves a stannylene acetal-mediated epimerization process. anu.edu.au Another route involves the dehydroxylation of D-galactal. anu.edu.au

Table 2: Enzymatic Synthesis of D-Talose

| Enzyme | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Cellobiose 2-epimerase | D-galactose | D-talose | Conversion discovered; process optimization led to 23 g/L talose with 86% purity. | nih.gov |

| L-arabinose isomerase | D-galactose | D-tagatose | Low catalytic efficiency for D-galactose. | beilstein-journals.org |

| Molybdenum oxide (MoO₃) | D-galactose | D-talose | A chemical catalyst that yields up to 25% D-talose. | rsc.org |

Metabolic Engineering Approaches for Deuterated Monosaccharide Production

Metabolic engineering offers a powerful platform for the de novo biosynthesis of valuable compounds, including deuterated monosaccharides. rsc.org By redesigning the metabolic pathways of microorganisms like Escherichia coli, it is possible to produce specific molecules from simple starting materials. rsc.orgacs.org

For example, engineered E. coli has been used to produce deuterated cyanidin (B77932) 3-O-glucoside by supplying deuterated glycerol (B35011) and heavy water in the culture medium. acs.org The engineered organism incorporates the deuterium into endogenous uridine (B1682114) 5′-diphosphate-glucose, which is then used to glycosylate the target molecule. acs.org This approach demonstrates the potential for creating microbial cell factories for the production of a wide range of deuterated carbohydrates. acs.org

Furthermore, metabolic engineering strategies can be employed to enhance the production of specific precursors or cofactors needed for the synthesis of deuterated compounds. nih.gov By overexpressing certain genes or knocking down competing pathways, the efficiency of the desired biotransformation can be significantly improved. rsc.orgnih.gov These advanced techniques are paving the way for the sustainable and cost-effective production of complex deuterated molecules for various scientific applications. rsc.orgmdpi.com

De Novo and Convergent Chemical Synthetic Routes to Deuterated Talose Scaffolds

The chemical synthesis of rare sugars like D-talose, particularly their isotopically labeled forms, presents significant challenges. Advanced synthetic strategies, primarily de novo and convergent routes, have been developed to construct these complex molecules with high precision.

A de novo synthesis builds a complex molecule from simple, non-carbohydrate precursors. This approach offers great flexibility in introducing isotopic labels at specific positions. A notable example is the divergent, practical, and efficient de novo synthesis of fully functionalized L-colitose (3,6-dideoxy-L-galactose) and its C-2 epimer, 2-epi-colitose (3,6-dideoxy-L-talose), from the inexpensive and commercially available (S)-ethyl lactate (B86563). researchgate.netacs.org The strategy is centered around a diastereoselective Cram-chelated allylation that creates a common homoallylic alcohol intermediate, which is then oxidized to yield the target monosaccharide building blocks. researchgate.netacs.org

Convergent synthesis, in contrast, involves the independent synthesis of separate fragments (or "blocks") of the target molecule, which are then joined together in the later stages. nih.gov This method is particularly advantageous for assembling complex oligosaccharides, as it allows for the introduction of challenging glycosidic linkages at an earlier, simpler stage of the synthesis. nih.gov A convergent [2 + 2]-block strategy has been successfully employed for the chemical synthesis of a tetrasaccharide repeating unit containing a 6-deoxy-L-talose moiety. rsc.org This approach involves preparing two different disaccharide blocks which are then coupled to form the final tetrasaccharide. nih.govrsc.org

Incorporating deuterium into these scaffolds can be achieved by using deuterated reagents at specific steps of the synthesis. For instance, reducing agents like lithium aluminium deuteride (B1239839) can be used to introduce deuterium atoms. nih.gov Alternatively, hydrogen-deuterium exchange (HDE) reactions can be performed on intermediates or the final talose scaffold. mdpi.com This often involves the use of catalysts such as Raney nickel in the presence of D₂O, which can facilitate the exchange of hydrogen for deuterium at carbon centers adjacent to hydroxyl groups. mdpi.com

| Example | Synthesis of 3,6-dideoxy-L-talose building block from (S)-ethyl lactate. researchgate.netacs.org | [2 + 2]-block synthesis of a tetrasaccharide containing 6-deoxy-L-talose. rsc.org |

Scalable Production Methodologies for Deuterated Carbohydrates

While advanced synthetic routes provide access to complex deuterated carbohydrates, their scalability for broader applications remains a critical hurdle, as access is often challenging and expensive. anr.fr The development of methodologies for efficient, cost-effective, and large-scale production is therefore an area of intensive research.

A primary strategy for scalable deuteration is catalytic Hydrogen Isotope Exchange (HIE). This approach avoids the need for complex, multi-step syntheses of labeled precursors by directly exchanging hydrogen atoms for deuterium on an existing carbohydrate scaffold. anr.fr Innovative methods utilize metallic catalysts, such as Raney nickel or ruthenium, to regioselectively incorporate deuterium atoms from a source like heavy water (D₂O). mdpi.comanr.fr The process is believed to involve a redox mechanism on the catalyst surface, and for polyhydric structures like carbohydrates, the stereochemical configuration is often retained. mdpi.com

To achieve high selectivity and efficiency, several refinements to catalytic HIE are being investigated:

Catalyst Engineering : Modifying the surface of catalysts can improve their activity and selectivity, enabling access to a variety of labeled products, from regioselectively mono-labeled to per-deuterated carbohydrates. anr.fr

Directing Groups : The use of protecting group strategies with directing groups capable of chelating the metallic catalyst can guide the deuterium exchange to specific positions, enhancing chemo- and regio-selectivity. anr.fr

Flow Chemistry : Implementing continuous flow chemistry systems allows for rapid and automated production. This technology can facilitate a low-cost, gram-scale output of deuterated carbohydrates, making them more accessible for commercial and research purposes. anr.fr

Specialized technology platforms are also emerging to address the need for scalable deuteration. These platforms focus on developing novel catalysts and synthetic routes for the inexpensive and easily scalable deuteration of various compounds, including carbohydrates. Industrial suppliers like Cambridge Isotope Laboratories have established capabilities for producing deuterated compounds on scales ranging from grams for research to metric tons for commercial manufacturing, underscoring the feasibility of large-scale production. isotope.com

Table 2: Methodologies for Scalable Production of Deuterated Carbohydrates

| Methodology | Description | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Catalytic Hydrogen Isotope Exchange (HIE) | Direct exchange of H for D on a carbohydrate backbone without synthesizing labeled precursors. anr.fr | Metallic catalysts (e.g., Raney nickel, Ruthenium) and a deuterium source (e.g., D₂O). mdpi.comanr.fr | Cost-effective, avoids lengthy precursor synthesis, high deuteration efficiency. mdpi.comanr.fr |

| Flow Chemistry | Use of continuous flow reactors for the synthesis process. anr.fr | Typically involves immobilized catalysts. | Rapid, low-cost, automated, suitable for gram-scale production and commercialization. anr.fr |

| Directed HIE | Employs protecting groups that direct the catalyst to specific sites on the molecule. anr.fr | Metallic catalysts with specifically designed substrates. | High chemo- and regio-selectivity in deuterium incorporation. anr.fr |

Spectroscopic Characterization and Advanced Analytical Techniques of D + Talose D1

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. nih.gov The use of isotopically labeled compounds like D-(+)-Talose-d1 significantly enhances the capabilities of NMR, providing more precise and simplified spectral data.

Simplification of Proton NMR Spectra through Selective Deuteration

Proton (¹H) NMR spectra of carbohydrates are often complex due to the presence of numerous overlapping signals from chemically similar protons. bdu.ac.inresearchgate.net Selective deuteration, as seen in this compound, is an effective strategy to simplify these complex spectra. bdu.ac.inpharmatutor.org The replacement of a proton with a deuteron (B1233211) effectively removes its signal from the ¹H NMR spectrum and eliminates its coupling interactions with neighboring protons. pharmatutor.orgnih.gov This leads to a less crowded and more easily interpretable spectrum, allowing for the unambiguous assignment of the remaining proton signals and the accurate determination of their coupling constants. researchgate.netnih.gov This simplification is particularly beneficial in the analysis of complex oligosaccharides or when studying the binding of carbohydrates to other molecules. nih.govacs.org

Carbon-13 NMR (¹³C NMR) and T₁ Relaxation Studies with Deuterated Talose

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. wikipedia.org While less sensitive than ¹H NMR, it offers a wider chemical shift range, which often results in better-resolved spectra. wikipedia.org In deuterated compounds like this compound, the ¹³C signals of carbons directly bonded to deuterium (B1214612) can be identified by their characteristic splitting patterns or by the absence of a Nuclear Overhauser Effect (NOE) enhancement. uchicago.edu

T₁ relaxation time measurements in ¹³C NMR are particularly useful for studying molecular dynamics. nih.gov The T₁ value for a specific carbon atom is influenced by its local mobility. The presence of a deuteron can affect the relaxation mechanisms of the attached carbon and neighboring nuclei. By comparing the T₁ values of deuterated and non-deuterated talose, researchers can obtain detailed information about the anisotropic motions and internal flexibility of the sugar ring and its side chains. uchicago.edunih.gov

| NMR Technique | Application with this compound | Information Gained |

| ¹H NMR | Simplification of complex spectra | Unambiguous signal assignment, accurate coupling constants |

| ¹³C NMR | Identification of deuterated carbon | Information on the carbon skeleton |

| T₁ Relaxation Studies | Probing molecular dynamics | Details on anisotropic motions and internal flexibility |

Biomolecular NMR Studies Utilizing this compound Probes

This compound can be incorporated into larger biomolecules, such as glycoproteins or glycolipids, to serve as a specific NMR probe. ibch.ru This allows for the study of the structure, dynamics, and interactions of these complex systems. nih.govmdpi.com By observing the NMR signals of the deuterated talose moiety, researchers can gain insights into the local environment and conformational changes of the carbohydrate portion of the biomolecule upon binding to other molecules or in response to changes in environmental conditions. nih.govibch.ru This approach is particularly valuable in structural biology for understanding the role of glycosylation in protein function and recognition events. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds. nih.gov Deuterated compounds like this compound play a crucial role as internal standards in quantitative MS-based analyses. nih.govnih.gov

Quantitative Analysis of Carbohydrates using Deuterated Standards

Accurate quantification of carbohydrates in complex biological samples is a significant challenge due to the inherent variability of mass spectrometry signals. nih.govsemanticscholar.org The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving precise and accurate quantification. nih.govmdpi.com

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Molecular Analysis

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical technique used to investigate the structure and dynamics of molecules, including carbohydrates. nih.govnih.gov The method relies on the exchange of labile hydrogen atoms, such as those in hydroxyl (-OH) groups, with deuterium atoms when the molecule is exposed to a deuterated solvent like deuterium oxide (D₂O). nih.govthermofisher.com The subsequent mass increase is measured by a mass spectrometer, providing insights into the solvent accessibility of different parts of the molecule. nih.gov The rate of this exchange is dependent on factors like the accessibility of the functional group and the presence of hydrogen bonds. nih.gov

In the context of this compound, the "d1" designation signifies that one hydrogen atom has been replaced by a stable, non-exchangeable deuterium atom, typically at a specific carbon position such as C1. This isotopic label serves as a permanent mass marker. The application of HDX-MS to this compound would therefore focus on the exchange of the remaining labile protons on the hydroxyl groups.

The analysis can distinguish between different anomers (e.g., α and β forms) of the sugar in solution, as their distinct three-dimensional conformations result in different patterns of solvent accessibility and intramolecular hydrogen bonding for their hydroxyl groups. nih.gov Consequently, the rate and extent of deuterium uptake for the hydroxyl protons will differ between anomers. For instance, a hydroxyl group involved in a strong intramolecular hydrogen bond will exchange its proton more slowly than one that is fully exposed to the solvent. nih.gov By monitoring the mass increase over time, HDX-MS can provide detailed information about the conformational ensemble of this compound in solution. nih.govmdpi.com

Table 1: Illustrative HDX-MS Data for this compound Anomers This table presents hypothetical data to illustrate the expected outcomes of an HDX-MS experiment designed to differentiate the anomers of this compound based on the exchange of their five labile hydroxyl protons.

| Time (seconds) | Anomer | Average Deuterium Uptake (Da) | Interpretation |

| 10 | α-pyranose | 2.1 | Rapid initial exchange on highly accessible hydroxyl groups. |

| 10 | β-pyranose | 2.8 | Faster initial exchange suggests more exposed hydroxyl groups compared to the α-anomer. |

| 60 | α-pyranose | 3.5 | Slower exchange phase, likely involving partially shielded hydroxyls. |

| 60 | β-pyranose | 4.1 | Continued rapid exchange, indicating higher overall solvent accessibility. |

| 300 | α-pyranose | 4.4 | Near-complete exchange, with one hydroxyl group showing significant protection. |

| 300 | β-pyranose | 4.9 | Essentially complete exchange of all five labile protons. |

Other Advanced Spectroscopic Methodologies in Carbohydrate Analysis

Beyond HDX-MS, a suite of other advanced spectroscopic techniques is essential for the comprehensive characterization of isotopically labeled carbohydrates like this compound. These methods provide complementary information regarding chemical structure, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of carbohydrates in solution. acs.org For this compound, where the deuterium is at the C1 position, the ¹H NMR spectrum would be simplified due to the absence of the H1 proton signal and its associated couplings. This simplification can be highly advantageous for resolving the complex, overlapping signals typical of sugar spectra, thereby facilitating the unambiguous assignment of other proton resonances and the determination of their coupling constants and spatial proximities through 2D NMR experiments. The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom, with published data for D-Talose serving as a reference. omicronbio.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, yielding a unique "fingerprint" spectrum that is exquisitely sensitive to molecular structure and stereochemistry. researchgate.netresearchgate.netmetrohm.com For this compound, the key feature would be the C-D stretching vibration, which appears in a distinct region of the spectrum (typically ~2100-2200 cm⁻¹) where other fundamental vibrations are absent. cas.czrsc.org This allows for clear confirmation of deuteration. A study of deuterated glucose demonstrated that the C-D stretching region is sensitive to the local stereochemistry. cas.cz Normal coordinate analysis of α-D-talose has been performed, providing a basis for interpreting its vibrational spectra. researchgate.netresearchgate.netebi.ac.uk

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com As a chiroptical technique, it is exceptionally sensitive to the absolute configuration and solution-phase conformation of chiral molecules like this compound. dtic.mildtic.milwanfangdata.com.cn The VCD spectrum provides a rich source of stereochemical information across the entire molecule. bruker.com The C-D stretching vibration in this compound would also be VCD active, offering a probe of the local stereochemistry at the site of deuteration, which can be correlated with theoretical calculations to establish the molecule's preferred conformations in solution. cas.cz

Table 2: Summary of Advanced Spectroscopic Methodologies for this compound Analysis

| Technique | Principle | Information Provided for this compound |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural and conformational data, including anomeric configuration and ring puckering. The d1 label simplifies the ¹H spectrum, aiding spectral assignment. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Delivers a unique vibrational fingerprint. metrohm.com The C-D stretch confirms deuteration and its frequency can be sensitive to local conformation. cas.czrsc.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light by a chiral molecule. bruker.com | Determines the absolute configuration and solution conformation. The VCD signal of the C-D stretch provides specific local stereochemical information. cas.cz |

Mechanistic Investigations Through Deuterium Isotope Effects of D + Talose D1

Primary Kinetic Isotope Effects (KIEs) in Enzymatic Reaction Mechanisms

A primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. qmul.ac.uklibretexts.org It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). For C-H bond cleavage, a "normal" primary KIE (kH/kD > 1) is typically observed, with values often ranging from 2 to 7. epfl.chmdpi.com This effect arises because the heavier C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it, resulting in a slower reaction. libretexts.orgprinceton.edu

The magnitude of the primary KIE provides critical information about the transition state of the reaction. princeton.edu A large KIE suggests that the C-H bond is significantly broken in the rate-limiting step. This principle is widely applied in studying enzymatic mechanisms. For instance, in the oxidation of alcohols to aldehydes by enzymes like galactose oxidase, which acts on a substrate structurally similar to talose, large primary KIEs have been measured. nih.gov In one study, the oxidation of a galactose derivative deuterated at the C-6 position exhibited a KIE (kH/kD) as high as 22.5, indicating that the abstraction of a hydrogen atom is the rate-determining step and may involve quantum tunneling. nih.gov

While specific primary KIE studies on enzymatic reactions using D-(+)-Talose-d1 as the substrate are not extensively documented in current literature, its use in enzymes that catalyze isomerization or oxidation at the C1 position, such as a hypothetical Talose-1-dehydrogenase, would be expected to yield a significant primary KIE if the C1-H bond cleavage is rate-limiting. Such an experiment would involve comparing the enzymatic conversion rate of D-(+)-Talose with that of this compound. A kH/kD value significantly greater than 1 would be strong evidence for a mechanism where the hydride is removed from C1 in the slowest step of the reaction.

Secondary Kinetic Isotope Effects (KIEs) in Carbohydrate Transformations

Secondary kinetic isotope effects occur when the isotopic substitution is at a position where bonds are not broken or formed during the rate-determining step. epfl.ch These effects are generally smaller than primary KIEs but are highly informative about changes in the local environment of the isotope between the reactant and the transition state. dalalinstitute.com

Secondary KIEs are classified based on the position of the isotope relative to the reaction center.

α-Secondary KIEs : The isotope is on the atom undergoing a change in coordination or hybridization. For example, in a reaction where the anomeric carbon (C1) of this compound changes from sp3 hybridization (in the cyclic form) to sp2 (in an oxocarbenium-ion-like transition state), a normal KIE (kH/kD > 1.1) is expected. dalalinstitute.comcsbsju.edu This is because the C-H bending vibration becomes less restricted in the transition state. Conversely, a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). epfl.ch

β-Secondary KIEs : The isotope is on an adjacent atom (C2 in the case of this compound). These effects are often associated with hyperconjugation, where electron density from the C-H sigma bond helps to stabilize a developing positive charge at the reaction center.

In carbohydrate transformations, such as glycosyl transfer or isomerization reactions, secondary KIEs are powerful probes. For example, in the study of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, normal secondary KIEs were used to provide compelling evidence for a retroaldol/aldol mechanism by demonstrating the C-C bond cleavage as the rate-limiting step. nih.gov For a reaction involving this compound, measuring a secondary KIE could help differentiate between proposed mechanisms. For instance, in an isomerization reaction catalyzed by an enzyme like L-rhamnose isomerase, which can act on L-talose, a secondary KIE at C1 could reveal the degree of hybridization change at the anomeric carbon in the transition state. nih.govnih.gov

Equilibrium Isotope Effects (EIEs) in Deuterated Carbohydrate Systems

An equilibrium isotope effect (EIE) reflects the effect of isotopic substitution on the equilibrium constant of a reaction. For the deuterated system of this compound, this is particularly relevant to the complex tautomeric equilibria it establishes in solution, involving pyranose, furanose, and acyclic forms. nd.edunih.gov The EIE is the ratio of the equilibrium constant for the light isotopologue to that of the heavy one (K_H/K_D).

A detailed study using high-resolution 13C NMR spectroscopy investigated the 2H EIEs on the anomerization of D-talose that was selectively labeled with 13C and 2H at the C1 position. nd.edunih.gov This setup allowed for the simultaneous observation and quantification of both the protonated and deuterated forms in the same sample.

The research revealed the following key findings for D-talose at 30 °C:

Small but measurable 2H EIEs were observed for the anomerization of D-talose. nih.gov

In contrast, these effects were undetectable for D-galactose under the same conditions, suggesting that the stereochemical configuration at the C2 position influences the magnitude of the isotope effect at C1. nih.gov

The aldehyde form of D-talose is present in a relatively high percentage (0.01 to 0.09%) compared to other aldohexoses like glucose. nd.edunih.gov

The interpretation of the EIE was noted to be potentially complicated by the involvement of these acyclic aldehyde intermediates in the interconversion of the cyclic anomers. nih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Acyclic Aldehyde Percentage | 0.01% - 0.09% | Relatively high for an aldohexose, influencing equilibrium dynamics. nd.edunih.gov |

| 2H Equilibrium Isotope Effect (EIE) | Small but observable | Indicates that deuterium (B1214612) substitution at C1 slightly alters the equilibrium distribution of anomers. nih.gov |

| Influence of C2 Configuration | EIE observed for D-talose but not D-galactose | Demonstrates that the stereochemistry adjacent to the isotopic label impacts the magnitude of the EIE. nih.gov |

These findings provide insight into the subtle energetic differences between the tautomers of D-talose and how they are perturbed by isotopic substitution.

Elucidation of Transition State Structures and Reaction Stereochemistry

A primary goal of mechanistic studies is to determine the structure of the transition state—the high-energy, transient species that exists between reactants and products. libretexts.orgyoutube.com Because transition states cannot be isolated, their structures are inferred from experimental data, such as KIEs, combined with computational modeling. e3s-conferences.orgnih.gov this compound serves as an ideal probe for this purpose in reactions involving the anomeric center.

By measuring a combination of primary, secondary, and solvent isotope effects, researchers can build a detailed picture of the transition state's geometry and charge distribution. researchgate.net

Primary KIEs inform on the extent of bond breaking/formation along the reaction coordinate. qmul.ac.uk

α-Secondary KIEs reveal the hybridization (e.g., sp3, sp2, or intermediate) of the anomeric carbon in the transition state. dalalinstitute.com

Solvent Isotope Effects (by comparing reaction rates in H2O vs. D2O) indicate the involvement of proton transfers from the solvent in the transition state. libretexts.org

For example, in the anomerization of glucose, KIE and EIE data were used as constraints for high-level computational models to define the transition states for the ring-opening and ring-closing steps. researchgate.net This approach allows for the rejection of chemically plausible but incorrect mechanisms.

For this compound, the observed EIEs already suggest that the C2-epimer configuration is important in determining the energetic landscape of the anomeric center. nih.gov Any comprehensive study aiming to elucidate the transition state for an enzyme that metabolizes talose would leverage KIEs from this compound. The data would serve as benchmarks for computational models to validate a proposed transition state structure, providing a deep understanding of the reaction's stereochemistry and the catalytic strategy employed by the enzyme. e3s-conferences.orgbeilstein-journals.org

Table of Compound Names

| Compound Name |

|---|

| This compound |

| D-(+)-Talose |

| D-Galactose |

| D-Glucose |

| L-Talose |

| L-Rhamnose |

| Galactose oxidase |

| D-xylose isomerase |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase |

| L-rhamnose isomerase |

Biochemical and Metabolic Pathway Elucidation Using D + Talose D1

Tracing Carbohydrate Uptake and Cellular Metabolism in Biological Systems

The use of isotopically labeled molecules, such as D-(+)-Talose-d1, is a cornerstone of metabolic tracing. bitesizebio.com This technique allows for the dynamic tracking of molecules through various metabolic pathways, providing insights into nutrient utilization and cellular responses to environmental changes. bitesizebio.comnih.gov By introducing this compound into a biological system, researchers can monitor its uptake and subsequent conversion into other metabolites.

The use of deuterated sugars like this compound enables scientists to follow these intricate pathways. nih.gov The deuterium (B1214612) label acts as a beacon, allowing for the detection of the sugar and its metabolic products using techniques like mass spectrometry and nuclear magnetic resonance (NMR). bitesizebio.com This provides a detailed picture of how carbohydrates are processed and utilized by cells, revealing the flux through different pathways and how this changes under various physiological or pathological conditions. bitesizebio.comnih.gov

Investigating Glycolipid Dynamics in Cellular Membranes

Glycolipids are essential components of cellular membranes, playing crucial roles in maintaining membrane stability and facilitating cell-cell communication. longdom.orglibretexts.orgresearchgate.net These molecules consist of a carbohydrate moiety linked to a lipid. longdom.org The dynamics of these glycolipids, including their synthesis, transport, and degradation, are vital for cellular function.

Metabolic labeling with isotopically marked sugars is a powerful strategy to study these dynamics. researchgate.net By incorporating a labeled sugar like this compound into glycolipids, researchers can track their journey within the cell. nih.govucsd.edu This approach, known as biosynthetic incorporation, allows for the selective visualization and modification of specific glycolipids. nih.govucsd.edu For instance, studies have used radiolabeled galactose to monitor the synthesis of glycolipids in response to nerve growth factor. researchgate.net Similarly, this compound can be used to label mannose-containing glycolipids, which are important for the virulence of certain bacteria. nih.gov

The ability to track these labeled glycolipids provides insights into their localization and movement within cellular membranes, helping to elucidate their roles in various cellular processes. libretexts.orgnih.gov

Elucidation of Biosynthetic Pathways Involving Deuterated Sugars

The synthesis of complex carbohydrates, including rare sugars and those found in bacterial cell walls, involves intricate biosynthetic pathways. researchgate.netbeilstein-journals.org Understanding these pathways is crucial for various applications, from developing new antibiotics to producing valuable biomolecules. researchgate.netasm.org Deuterated sugars like this compound serve as powerful probes to unravel these synthetic routes. researchgate.netusu.edu

For example, the biosynthesis of dTDP-6-deoxy-L-talose, a component of some bacterial polysaccharides, has been studied using related sugar nucleotides. researchgate.net The pathway involves a series of enzymatic steps, including dehydration, epimerization, and reduction. researchgate.net By using deuterated precursors, researchers can trace the incorporation of deuterium into the final product, confirming the steps of the pathway.

Metabolic engineering efforts often rely on a detailed understanding of these biosynthetic pathways. asm.org By introducing genes for specific enzymes into host organisms like E. coli, scientists can create novel pathways for the production of desired compounds. asm.org The use of deuterated sugars in these engineered systems helps to verify the function of the newly introduced enzymes and optimize the production of the target molecule. asm.org

Applications in Deuterium Metabolic Imaging (DMI) for In Cellulo and In Vivo Studies

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that allows for the three-dimensional mapping of metabolism in living organisms. yale.edunih.gov This method combines the administration of a deuterium-labeled substrate, such as deuterated glucose, with magnetic resonance spectroscopic imaging (MRSI) to visualize the substrate and its metabolic products. yale.edutic-sitem.ch

DMI offers several advantages over other metabolic imaging techniques like positron emission tomography (PET). nih.govtic-sitem.ch While PET with 18F-fluorodeoxyglucose (18FDG) can show glucose uptake, it does not provide information about the downstream metabolic fate of glucose. nih.gov DMI, on the other hand, can track the conversion of the deuterated substrate into various metabolites, such as lactate (B86563) and glutamate, providing a more comprehensive picture of metabolic activity. yale.educopernicus.orgnih.gov

The workflow of a typical DMI study involves administering the deuterated substrate, followed by a period of metabolism. yale.edu Then, 3D MRSI is used to acquire data, which is then processed to generate metabolic maps of the individual deuterated compounds. yale.edu This technique has been successfully used to study metabolism in the brain and liver of both animals and humans, revealing metabolic differences between normal and cancerous tissues. nih.govnih.gov The use of this compound and other deuterated sugars in DMI holds significant potential for advancing our understanding of metabolic processes in health and disease. tic-sitem.ch

Enzyme Substrate Specificity and Epimerase Activity Studies with Deuterated Analogues

Enzymes are highly specific catalysts, and understanding their substrate specificity is fundamental to biochemistry. nih.gov Deuterated sugar analogues, including this compound, are valuable tools for probing enzyme-substrate interactions and reaction mechanisms. researchgate.netuef.fi The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. researchgate.net This effect can provide insights into the rate-limiting steps of an enzymatic reaction. researchgate.net

For instance, studies on glucose oxidase using d-glucose-1-²H have revealed a significant deuterium KIE, indicating that the cleavage of the C-H bond is a key step in the catalytic mechanism. researchgate.net Similarly, deuterated analogues have been used to study the activity of epimerases, enzymes that catalyze the inversion of stereochemistry at a single carbon atom. mdpi.commdpi.com Cellobiose (B7769950) 2-epimerase, for example, has been shown to convert D-galactose to D-talose. mdpi.com

By comparing the kinetic parameters of an enzyme with both the natural substrate and its deuterated analogue, researchers can gain a deeper understanding of the enzyme's catalytic mechanism and substrate preferences. uef.fimdpi.com This knowledge is crucial for enzyme engineering and the development of enzyme inhibitors.

| Parameter | Value | Reference |

| Molecular Weight | 181.16 | isotope.com |

| Application | Biomolecular NMR, Metabolism | isotope.com |

| Related Research Area | Deuterated Metabolic Imaging (DMI) | isotope.com |

Research on Deuterated Derivatives and Analogues of D + Talose

Synthesis of Novel Glycosides and Glycoconjugates Incorporating Deuterated Talose

The synthesis of glycosides and glycoconjugates is a cornerstone of glycobiology, enabling the study of carbohydrate-mediated biological processes. researchgate.netnih.gov The introduction of a deuterium (B1214612) label into the talose moiety of these complex molecules provides a non-invasive probe for tracking their metabolic fate and interactions. While direct reports on the synthesis of glycosides featuring D-(+)-Talose-d1 are limited, established methods for glycosylation and isotopic labeling provide a clear pathway for their creation.

General strategies for forming glycosidic bonds often involve the activation of the anomeric center of a protected sugar donor, followed by reaction with a glycosyl acceptor. researchgate.net For the synthesis of this compound containing glycosides, a protected this compound donor would first be synthesized. This could be achieved through various deuteration techniques applied to a suitable D-talose precursor. mdpi.com For instance, H-D exchange reactions catalyzed by transition metals like palladium on carbon (Pd/C) in the presence of D₂O are effective for introducing deuterium at specific positions. mdpi.com

Once the deuterated talose donor is prepared, it can be coupled with various aglycones (e.g., alcohols, phenols, or other sugars) to form O-, S-, or N-glycosides. Enzymatic approaches, utilizing glycosyltransferases, offer a highly regio- and stereoselective method for constructing complex glycoconjugates from unprotected sugar donors. nih.gov Chemical methods, such as the Koenigs-Knorr reaction or the use of trichloroacetimidate (B1259523) donors, are also widely employed for glycoside synthesis and could be adapted for deuterated talose derivatives. rsc.orgfrontiersin.org

The synthesis of a tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422, which contains a 6-deoxy-L-talose moiety, has been reported in the form of its 2-aminoethyl glycoside, making it ready for conjugation. rsc.org This demonstrates the feasibility of incorporating talose derivatives into complex oligosaccharides that can be further linked to proteins or lipids to form glycoconjugates.

Table 1: Potential Synthetic Strategies for this compound Glycosides

| Strategy | Description | Key Intermediates/Reagents | Potential Aglycones |

| Chemical Glycosylation | Activation of a protected this compound donor for reaction with an acceptor. | This compound trichloroacetimidate, Glycosyl halides | Alcohols, Phenols, Amino Acids, Other Sugars |

| Enzymatic Glycosylation | Use of glycosyltransferases for regio- and stereoselective glycosidic bond formation. | Nucleotide-activated this compound (e.g., UDP-Talose-d1) | Peptides, Lipids, Oligosaccharides |

| Convergent Block Synthesis | Stepwise assembly of oligosaccharide blocks, including a deuterated talose unit. | Protected this compound monosaccharide or disaccharide blocks | Other protected saccharide units |

Deuterated Talose as a Component of Complex Carbohydrate Structures (e.g., Lipopolysaccharides)

Lipopolysaccharides (LPS) are major components of the outer membrane of Gram-negative bacteria and play a crucial role in the interaction with their environment and host organisms. mdpi.com The O-specific polysaccharide (O-antigen) portion of LPS is highly variable and contributes to the serological specificity of bacterial strains. mdpi.com Notably, derivatives of talose, such as 6-deoxy-L-talose, have been identified as components of the O-antigen in various bacteria, including species of Escherichia coli and Pseudomonas maltophilia. caymanchem.com

The biosynthesis of these talose-containing LPS structures involves nucleotide-activated sugar precursors. For example, in Actinobacillus actinomycetemcomitans, the enzyme dTDP-6-deoxy-L-lyxo-4-hexulose reductase is involved in the synthesis of dTDP-6-deoxy-L-talose. asm.orgasm.org This nucleotide sugar then serves as a donor for glycosyltransferases that incorporate the 6-deoxy-L-talose into the growing O-antigen chain. Another enzyme, GDP-6-deoxy-D-talose 4-dehydrogenase, is known to catalyze the conversion of GDP-4-dehydro-6-deoxy-D-mannose to GDP-6-deoxy-D-talose as part of the LPS O-antigen biosynthesis pathway. uniprot.org

The incorporation of a deuterated talose unit, such as this compound, into LPS would be a valuable research tool. By introducing this compound into bacterial culture media, it could potentially be taken up and incorporated into the LPS biosynthesis pathway, leading to the formation of deuterated LPS. This would allow for detailed studies of LPS trafficking, assembly, and interaction with host cell receptors using techniques like mass spectrometry and deuterium magnetic resonance spectroscopy. While the natural occurrence of deuterated talose in LPS has not been reported, the existing biosynthetic pathways provide a potential avenue for its artificial incorporation.

Table 2: Examples of Talose Derivatives in Bacterial Polysaccharides

| Bacterium | Polysaccharide Component | Talose Derivative |

| Streptococcus bovis | Cell wall antigenic triheteroglycan | 6-deoxy-L-talose |

| Escherichia coli O45, O66 | O-specific polysaccharide | 6-deoxy-L-talose |

| Pseudomonas maltophilia | Lipopolysaccharide side-chain | 6-deoxy-L-talose |

| Enterobacter cloacae G3422 | O-specific polysaccharide | 6-deoxy-D-talose |

| Mycobacterium avium | Surface glycopeptidolipids | 6-deoxy-L-Talose |

Preparation and Characterization of Deuterated Rare Sugar Analogues

The preparation of isotopically labeled sugar analogues is essential for a wide range of analytical and mechanistic studies. While the synthesis of this compound itself is not extensively documented in peer-reviewed literature, methods for producing other isotopically labeled and analogue forms of D-talose provide a clear blueprint for its preparation.

General methods for the deuteration of carbohydrates have also been developed. These include H-D exchange reactions catalyzed by metals such as ruthenium on carbon (Ru/C), which can selectively introduce deuterium at carbons adjacent to hydroxyl groups. mdpi.comresearchgate.net Such methods could be applied to D-talose to produce this compound.

The characterization of deuterated sugar analogues relies heavily on spectroscopic techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterium oxide (D₂O) is a fundamental tool for determining the tautomeric equilibria and conformation of sugars in solution. cdnsciencepub.comcdnsciencepub.com The absence or modification of signals in the ¹H NMR spectrum upon deuteration provides direct evidence of the position of the deuterium label. Carbon-13 NMR (¹³C NMR) is also highly sensitive to isotopic substitution, and the spectra of partially deuterated hydroxyls can provide detailed structural information. researchgate.net Mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns of the deuterated sugar, confirming the incorporation of deuterium. nih.gov

Stereochemical Implications in Carbohydrate-Binding Protein Interactions

The specific three-dimensional arrangement of hydroxyl groups on a sugar molecule is critical for its recognition and binding by proteins. nih.govnih.gov The stereochemistry of D-talose, being the C2 epimer of D-galactose and the C4 epimer of D-mannose, results in unique interaction profiles with carbohydrate-binding proteins (lectins). researchgate.net

Studies on the effect of sugar stereochemistry on protein stability have shown that D-talose is the least kosmotropic (structure-making) among its isomers, which include galactose, glucose, and mannose. researchgate.net This suggests that its interaction with water and, by extension, its influence on protein hydration shells, is weaker. This property can have significant implications for its binding affinity to proteins, as carbohydrate-protein interactions are a balance of hydrogen bonding, van der Waals forces, and hydrophobic effects, all of which are influenced by the surrounding water molecules. researchgate.netresearchgate.net

The use of deuterated carbohydrates is a powerful technique for studying these interactions. Deuterium magnetic resonance spectroscopy (DMRS) can be used to monitor the uptake and binding of deuterated ligands in biological systems non-invasively. plos.org The introduction of a deuterium atom in this compound would allow for detailed kinetic and thermodynamic studies of its binding to proteins without altering its fundamental stereochemistry. While the primary effect of deuteration is the change in mass, which is useful for detection, subtle secondary isotope effects on binding affinity can also be observed and quantified.

Although specific studies on the interaction of this compound with proteins are not yet available, the principles of stereoselective recognition and the utility of isotopic labeling are well-established. Research on multivalent glycopeptides has shown that the spatial presentation of sugars is crucial for high-affinity binding to lectins. frontiersin.org Future studies could involve the synthesis of glycoconjugates bearing this compound to probe the binding sites and dynamics of talose-specific lectins, providing valuable insights into the role of this rare sugar in biological recognition events.

Computational Chemistry and Theoretical Studies on D + Talose D1

Molecular Modeling of Deuterated Carbohydrate Conformations and Dynamics

Molecular modeling, particularly through molecular dynamics (MD) simulations and quantum mechanical methods like Density Functional Theory (DFT), allows for a detailed examination of the three-dimensional structures and motions of deuterated carbohydrates. These techniques are crucial for understanding how the substitution of a proton with a deuteron (B1233211) at the anomeric (C1) position influences the conformational landscape of D-(+)-Talose.

Long-timescale MD simulations of non-deuterated hexopyranoses, including β-D-talose, in explicit water have been conducted to investigate their conformational preferences and dynamics. nih.gov These simulations consistently show that D-talose, like most aldohexopyranoses, predominantly adopts a 4C1 chair conformation. beilstein-journals.orgbeilstein-archives.org DFT calculations have corroborated this preference for talose and its analogues. beilstein-journals.orgbeilstein-archives.org

In the context of D-(+)-Talose-d1, molecular modeling would focus on several key aspects:

Conformational Equilibria: The primary goal would be to determine if the d1 deuteration alters the equilibrium between the α and β anomers or the populations of different chair and boat conformations. While the 4C1 chair is dominant for talose, the energetic barriers between conformations are subtle and could be influenced by the change in mass and zero-point energy from the C-D bond.

Intramolecular Hydrogen Bonding: MD simulations have highlighted the importance of intramolecular hydrogen bonds in the stability of different conformers. For β-D-talose, a high-occurrence hydrogen-bonded bridge between the axial 2-OH and 4-OH groups has been identified as a key feature influencing its properties. nih.gov Simulations of this compound would investigate if the deuteration at C1 perturbs this internal hydrogen-bonding network.

Hydroxymethyl Group Orientation: The rotational preference of the exocyclic hydroxymethyl group (defined by the ω torsion angle) is a critical determinant of oligosaccharide shape. For α-D-talose in the crystalline state, a gauche-trans orientation is observed. researchgate.net MD simulations can track the population of the gauche-gauche, gauche-trans, and trans-gauche rotamers and determine if the d1 substitution affects their relative stabilities. nih.gov

Solvation Dynamics: The interaction between the sugar and the surrounding water molecules is fundamental to its behavior in solution. MD simulations can reveal the structure and dynamics of the hydration shell. researchgate.net Studies on β-D-talose have shown structured solvent environments around the molecule. nih.gov Theoretical models would explore whether the C1-deuteron leads to measurable changes in the local water structure compared to the C1-proton.

To perform these simulations, a force field that accurately represents the interactions of the deuterated sugar is required. Standard carbohydrate force fields like GROMOS, CHARMM, and AMBER/GLYCAM are typically parameterized for non-deuterated molecules. acs.org For this compound, these force fields would be adapted by modifying the mass of the anomeric hydrogen and potentially adjusting parameters related to bond stretching and bending frequencies to reflect the properties of the C-D bond.

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Hexopyranoses in Water

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | GROMOS, CHARMM, AMBER/GLYCAM | Defines the potential energy function for all atoms in the system. |

| Water Model | SPC, TIP3P, TIP4P | Represents the explicit solvent molecules. |

| Simulation Box | Cubic or rhombic dodecahedron with periodic boundary conditions | Simulates a bulk solution environment and avoids edge effects. |

| Temperature | 298 K or 310 K (controlled by a thermostat) | Maintains the system at a constant, physiologically relevant temperature. |

| Pressure | 1 bar (controlled by a barostat) | Maintains the system at constant pressure. |

| Simulation Timescale | 100 ns - 1 µs | Ensures adequate sampling of conformational space and dynamic events. nih.gov |

| Integration Timestep | 1-2 fs | The time interval for calculating forces and updating positions in the simulation. |

Quantum Chemical Calculations of Isotope Effects in Deuterated Carbohydrate Reactions

Quantum chemical calculations are essential for interpreting and predicting the magnitude of kinetic and equilibrium isotope effects (KIEs and EIEs). The substitution of a proton with a deuteron primarily affects the zero-point vibrational energy (ZPVE) of the C-H(D) bond. Because the C-D bond has a lower ZPVE than the C-H bond, bonds to deuterium (B1214612) are generally stronger and are broken more slowly, leading to a primary KIE > 1. EIEs arise from differences in the ZPVE between reactants and products or between two species in equilibrium.

For this compound, the most relevant equilibrium is anomerization, the interconversion between the α- and β-pyranose forms, which proceeds through the open-chain aldehyde form. Experimental studies using high-resolution 13C NMR have been performed on D-talose selectively labeled with 13C and 2H at the C1 position to measure the EIE on the anomeric equilibrium. acs.orgnih.gov

These experiments revealed small but measurable 2H EIEs for D-talose, suggesting that deuteration at the anomeric position slightly alters the relative populations of the anomers in aqueous solution. acs.orgnih.gov It was noted that the configuration at the C2 position appears to influence the magnitude of this isotope effect. nih.gov

Quantum chemical calculations, typically using DFT, can provide a theoretical basis for these observations. beilstein-journals.org By calculating the vibrational frequencies of the α and β anomers of both D-(+)-Talose and this compound, the change in ZPVE upon deuteration can be determined for each anomer. The EIE can then be calculated from the difference in these ZPVE changes.

Such calculations can help to:

Predict EIEs: Theoretically predict the equilibrium constant for anomerization and how it shifts upon deuteration.

Understand Reaction Mechanisms: For reactions involving the anomeric center, such as glycosylation, KIE calculations can help elucidate the transition state structure by comparing calculated KIEs for different proposed mechanisms with experimental values. The Born-Oppenheimer approximation, which assumes the potential energy surface is independent of isotopic mass, is central to these calculations. plos.org

Table 2: Experimentally Observed Deuterium Isotope Effects on D-Talose Tautomeric Equilibria

| Isotope Effect Type | Observation Method | Finding | Reference |

|---|---|---|---|

| Equilibrium Isotope Effect (EIE) on Anomerization | High-resolution 13C NMR of [1-13C; 1-2H]-D-talose | Small but detectable EIEs were observed for D-talose in aqueous solution. | acs.orgnih.gov |

| Influence of C2 Configuration | Comparison with D-galactose (which has an equatorial C2-OH) | The configuration at C2 (axial in talose) appears to influence the magnitude of the 2H EIE at C1. | nih.gov |

| Acyclic Form Involvement | Quantitation of aldehyde and hydrate (B1144303) forms | The presence of acyclic intermediates in the anomerization equilibrium can complicate the interpretation of the observed EIE. | acs.orgnd.edu |

Simulation of Deuterated Talose Interactions in Complex Biological Systems

The biological function of carbohydrates is intrinsically linked to their interactions with proteins, such as enzymes and lectins. Simulating these interactions provides insight into the molecular basis of recognition, binding, and catalysis. While direct simulation studies of this compound in biological systems are not widely reported, the methodologies have been established through studies on its non-deuterated counterpart.

Molecular docking and MD simulations are the primary tools used to study these interactions. Docking predicts the preferred binding orientation of a ligand (talose) in the active site of a protein, while MD simulations can then be used to assess the stability of the protein-ligand complex and sample its dynamics.

Recent computational studies have investigated the interaction of D-talose with several proteins:

Pyranose Dehydrogenase (PDH): MD simulations and free energy calculations were used to study the binding of all 32 aldohexopyranose stereoisomers, including D-talose, to PDH. plos.org These simulations successfully rationalized the enzyme's substrate promiscuity and could predict the likely sites of oxidation on the sugar ring by analyzing the distances between the sugar's hydrogens and the reactive N5-atom of the FAD cofactor. plos.org

D-Ribose-Binding Protein (DBP) in Brucella melitensis: Molecular docking identified D-talopyranose as a promising ligand for the DBP with a high binding affinity. biorxiv.orgbiorxiv.org Subsequent MD simulations were used to evaluate the stability of the protein-talose complex. biorxiv.org

To study the interaction of this compound, these same computational workflows would be employed. The key difference would be the use of a force field parameterized for the deuterated ligand. The simulations would aim to answer whether the d1 substitution affects binding affinity or the dynamics of the bound state. Isotope effects on binding are generally small but can be significant if, for example, a hydrogen bond involving the anomeric proton is critical for binding affinity. The change in vibrational dynamics of the C-D bond compared to the C-H bond could also subtly alter the conformational ensemble of the bound sugar, potentially influencing its interactions with neighboring protein residues.

Table 3: Calculated Binding Affinities of D-Talose with Biological Receptors

| Protein Target | Organism | Computational Method | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| D-Ribose-Binding Protein (DBP) | Brucella melitensis | Molecular Docking | -5.8 | biorxiv.orgbiorxiv.org |

| Pyranose Dehydrogenase (PDH) | Agaricus meleagris | Free Energy Perturbation (OSP) | Relative binding free energy (ΔΔGbind) vs. D-glucose was calculated. | plos.org |

Future Directions and Emerging Research Paradigms

Integration of Deuterated Carbohydrates in Advanced Omics Sciences (e.g., Glycomics, Metabolomics)

The integration of deuterated carbohydrates like D-(+)-Talose-d1 is set to revolutionize omics sciences, particularly glycomics and metabolomics. These fields study the complete set of glycans and metabolites in a biological system, respectively. isotope.comnih.gov Stable isotope labeling is a powerful strategy for the quantitative analysis of these complex molecules. researchgate.netckisotopes.com

In metabolomics, deuterated sugars serve as tracers to map metabolic pathways in three dimensions non-invasively, a technique known as Deuterium (B1214612) Metabolic Imaging (DMI). irisotope.comisotope.com For instance, researchers use deuterated glucose to monitor its conversion into lactate (B86563), glutamine, and glutamate, providing localized information about metabolic fluxes that can be indicative of disease states like cancer. isotope.com A novel methodology termed "D-fluxomics," which uses deuterated sugar substrates, has been developed to perform metabolic flux analysis, uncovering the dynamics of sugar processing in microorganisms like Pseudomonas putida. biorxiv.org

In glycomics, the study of glycan structure and function, deuterated carbohydrates are essential tools for detection, identification, and quantification. isotope.comanr.fr Glycosylation is a critical post-translational modification involved in numerous biological processes, and alterations in glycan structures are linked to various diseases. nih.govresearchgate.net Metabolic isotope labeling, where cells are cultured with isotope-labeled precursors like deuterated sugars, allows for the biosynthesis of labeled glycoproteins. koreascience.krresearchgate.net This enables the relative quantification of glycans from different samples using mass spectrometry, helping to identify potential biomarkers for diseases. koreascience.kr

Table 1: Applications of Deuterated Carbohydrates in Omics

| Field | Application | Example Compound(s) | Research Goal |

| Metabolomics | Metabolic Flux Analysis (D-fluxomics) | Deuterated Glucose | To understand the dynamics and hierarchy of sugar processing pathways in bacteria. biorxiv.org |

| Deuterium Metabolic Imaging (DMI) | D-Glucose-6,6-d2, Deuterated Acetate | To non-invasively map the spatial biochemistry and metabolic processes in living tissue. irisotope.comescholarship.org | |

| Cell Turnover Quantification | [6,6-²H₂]-glucose (²H₂-glucose) | To measure the rate of in vivo cell proliferation and disappearance in humans. frontiersin.org | |

| Glycomics | Quantitative Glycan Analysis | Amide-¹⁵N-Gln, Isotope-labeled Glucose | To achieve relative quantification of N-linked and O-linked glycans in comparative studies. researchgate.netkoreascience.kr |

| Biomarker Discovery | ¹³C-labeled and unlabeled glycans | To aid in the detection and identification of glycans in biological samples for disease diagnosis. isotope.com |

Development of Novel Isotope Labeling Methodologies for Complex Glycans

The growing demand for precise analytical tools has spurred the development of innovative isotope labeling methodologies for complex carbohydrates. While deuteration is a valuable technique, challenges such as potential chromatographic resolution of differentially labeled glycans have led to the exploration of alternative isotopes like ¹³C. nih.govbidmc.org However, new methods are also being developed to refine and expand the utility of deuterium labeling. anr.fr

Current strategies for introducing stable isotopes into glycans can be broadly categorized into metabolic, enzymatic, and chemical labeling. researchgate.net

Metabolic Labeling: This involves incorporating stable isotopes into glycoproteins in vivo by providing organisms or cells with isotopically labeled precursors. researchgate.net For example, culturing cells in a medium containing ¹⁵N-glutamine or an isotope-labeled glucose results in the biosynthesis of "heavy" glycans. researchgate.netkoreascience.kr This approach is powerful for studying glycan dynamics within a biological system.

Enzymatic Labeling: This in vitro method uses enzymes, such as glycosidases, to incorporate isotopes. One technique involves the hydrolysis of glycans in ¹⁸O-water, which labels the reducing end of the glycan. koreascience.kr

Chemical Labeling: This in vitro approach derivatizes released glycans. A notable example is Glycan Reductive Isotope Labeling (GRIL), which uses reductive amination with differentially coded stable isotope tags like [¹²C₆]-aniline and [¹³C₆]-aniline. nih.govbidmc.org Another innovative approach focuses on hydrogen/deuterium exchange using metallic catalysts to regioselectively incorporate deuterium atoms without needing to synthesize labeled precursors from scratch. anr.fr This method aims to provide a cost-effective and straightforward route to a wide array of deuterated carbohydrates. anr.fr

Table 2: Comparison of Isotope Labeling Methodologies for Glycans

| Methodology | Description | Advantages | Challenges/Limitations |

| Metabolic Labeling | Incorporation of isotopes (in vivo or in cellulo) through biosynthetic pathways using labeled precursors (e.g., ¹⁵N-Gln, ¹³C-glucose). koreascience.krresearchgate.net | Reflects in vivo glycan dynamics; suitable for systems-level analysis. researchgate.net | Can be slow (e.g., 72 hours for near-complete incorporation); requires living cells/organisms. researchgate.net |

| Enzymatic Labeling | In vitro labeling using enzymes, such as labeling the reducing end of glycans with ¹⁸O via glycosidase-catalyzed hydrolysis in H₂¹⁸O. koreascience.kr | High specificity due to enzyme action. | Limited by enzyme availability and substrate specificity. |

| Chemical Labeling (e.g., GRIL) | In vitro derivatization of released glycans using isotopically coded tags (e.g., [¹²C₆]/[¹³C₆]-aniline). nih.govbidmc.org | High efficiency; applicable to released glycans from various sources; allows for accurate quantification. bidmc.org | Deuterium-containing tags can sometimes cause chromatographic separation issues. nih.govbidmc.org |

| Hydrogen Isotope Exchange (HIE) | In vitro regioselective incorporation of deuterium using metallic catalysts on unlabeled carbohydrates. anr.fr | Cost-efficient; avoids complex synthesis of labeled precursors; allows for diverse labeling patterns. anr.fr | Method is still under development; catalyst engineering is required for desired selectivity. anr.fr |

Advanced Applications in Systems Biology and Biological Imaging

Deuterated carbohydrates like this compound are pivotal for advanced applications in systems biology and biological imaging, offering a window into the dynamic processes of living organisms. Systems biology aims to understand the complex interactions within biological systems, and stable isotopes provide a means to trace and quantify these interactions.

The most prominent imaging application is Deuterium Metabolic Imaging (DMI), a magnetic resonance (MR)-based method that non-invasively maps the metabolic fate of deuterated substrates in three dimensions. irisotope.comescholarship.org After administering a deuterated compound such as [6,6’-²H₂]glucose, DMI can detect and distinguish the substrate from its metabolic products, providing insights into the biochemistry of living tissue. isotope.comescholarship.org This technique is gaining popularity due to the low natural abundance of deuterium, which eliminates background signal, and its short relaxation time, which permits rapid and efficient image acquisition. isotope.comescholarship.org DMI has shown potential for investigating metabolic disorders and the Warburg effect in cancer. isotope.comanr.fr

Beyond imaging, deuterated carbohydrates are used as "label-free" probes to study nutrient acquisition in cells. For example, researchers have used deuterated sugars to measure nutrient uptake in mycobacteria using ion-beam nuclear reaction analysis. nih.gov This approach avoids the use of sterically large fluorescent labels or radioactive isotopes, which can alter the molecule's function. nih.gov Such studies are crucial for understanding the nutrient requirements of pathogens like Mycobacterium tuberculosis and for developing new therapeutic strategies. nih.gov

Table 3: Advanced Applications of Deuterated Sugars

| Application Area | Technique | Description | Key Findings/Potential |

| Biological Imaging | Deuterium Metabolic Imaging (DMI) | An MR-based method to track the metabolic conversion of deuterated substrates (e.g., glucose, acetate) in 3D. irisotope.comescholarship.org | Enables non-invasive, spatial mapping of metabolic pathways; potential for clinical diagnosis of metabolic diseases and cancer. anr.frescholarship.org |

| Deuterium Magnetic Resonance Spectroscopy (DMRS) | A non-invasive technique to detect and distinguish different deuterated compounds in vivo to analyze uptake and metabolism. plos.org | Feasible for tracking non-metabolizable glucose analogs to characterize glucose transport, which is altered in diseases like cancer. plos.org | |

| Systems Biology | Nutrient Uptake Analysis | Use of deuterated sugars and ion-beam (nuclear reaction) analysis to quantify small molecule uptake in bacteria. nih.gov | Provides a "label-free" method to probe essential biological processes, crucial for understanding pathogen nutrient requirements. nih.gov |

| Proteome-level Adaptation Studies | Analysis of how organisms like E. coli adapt their proteome when grown in fully deuterated media. nih.gov | Reveals systemic responses to deuteration, highlighting the kinetic isotope effect as a major limiting factor for cellular functions. nih.gov |

Role of Deuterated Rare Sugars in Understanding Fundamental Biological Recognition Events

Rare sugars are monosaccharides that are not abundant in nature, and their biological functions remain largely unknown. mdpi.com D-Talose is one such rare sugar. researchgate.netresearchgate.net While compounds containing D-Talose are uncommon, its deoxy form, 6-deoxy-D-talose, is a component of the lipopolysaccharide (LPS) in several microbes. nih.gov The strategic deuteration of these rare sugars, creating probes like this compound, is a critical emerging paradigm for deciphering their roles in biological recognition.

Biological recognition events, such as those between host and pathogen, often involve interactions between proteins and cell-surface glycans. acs.org Bacteria, for instance, decorate their surfaces with a vast array of glycans assembled from hundreds of unique sugar building blocks, many of which are rare l-sugars absent in mammals. acs.org These structures are recognized by host immune proteins like lectins and antibodies. acs.org

By synthesizing deuterated or otherwise labeled versions of rare sugars, researchers can create defined glycan ligands. These probes can be used to screen for and identify rare sugar-binding proteins in biological samples, such as human serum. acs.org This approach helps to uncover the molecular basis of immune recognition of microbial surfaces. The isotopic label on a compound like this compound allows it to be tracked and quantified in binding assays, providing direct evidence of interaction and helping to determine the specificity and affinity of the binding proteins. This knowledge is fundamental to understanding host-pathogen interactions and can inform the development of novel diagnostics and therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing D-(+)-Talose-d1 to ensure isotopic purity?

- Methodological Answer : Synthesis should prioritize deuterium incorporation at the C-1 position. Use deuterated reagents (e.g., D₂O or deuterated glucose precursors) and monitor reaction conditions (pH, temperature) to minimize isotopic scrambling. Purification via HPLC or column chromatography with deuterated solvents (e.g., D₂O or CD₃OD) is critical. Validate isotopic purity using -NMR (absence of proton signals at C-1) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+D]⁺) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare -NMR shifts with non-deuterated talose to confirm deuterium substitution.

- IR Spectroscopy : Analyze O-D stretching bands (~2500 cm⁻¹) versus O-H bands (~3300 cm⁻¹).

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to confirm enantiomeric purity.

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for D-talose .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic pathways compared to non-deuterated analogs?

- Methodological Answer : Design comparative studies using isotopically labeled vs. non-labeled talose in in vitro enzymatic assays (e.g., with hexokinase or isomerases). Monitor kinetic isotope effects (KIE) via:

- Isotope Tracing : Use LC-MS to track deuterium retention in intermediates (e.g., talose-6-phosphate).

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and reaction barriers.

- Contradiction Handling : If discrepancies arise between experimental and computational KIE values, re-evaluate solvent effects or enzyme active-site dynamics .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Assays : Perform parallel experiments at pH 2–10, monitoring degradation via UV-Vis (for carbonyl formation) and -NMR.

- Statistical Validation : Use ANOVA to identify pH-dependent degradation trends.